molecular formula C14H17N5O2S B2860095 5-Methyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1428355-20-7

5-Methyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2860095
CAS No.: 1428355-20-7
M. Wt: 319.38
InChI Key: FQKUAYJDZLTMPS-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyrimidine is a high-purity chemical reagent designed for pharmaceutical research and development. This compound features a synthetically versatile molecular architecture, comprising a piperazine core linked to pyrimidine and pyridine rings via a sulfonyl group. This specific structure is characteristic of scaffolds used in medicinal chemistry, particularly in the exploration of kinase inhibitors and other small-molecule therapeutics where the piperazine moiety often contributes to solubility and target binding affinity . The presence of the sulfonyl group is a key functional handle, making this compound a valuable intermediate for further derivatization through nucleophilic substitution or metal-catalyzed cross-coupling reactions. Researchers can utilize this building block in library synthesis for high-throughput screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. The heteroaromatic systems (pyrimidine and pyridine) are commonly found in ligands for a variety of enzymes and receptors, suggesting broad potential application in early-stage drug discovery programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this and all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

5-methyl-4-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-12-9-16-11-17-14(12)18-5-7-19(8-6-18)22(20,21)13-3-2-4-15-10-13/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKUAYJDZLTMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyrimidine, a compound with the CAS number 1428355-20-7, is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine moiety and a pyridine sulfonyl group. Its molecular formula is C14H17N5O2SC_{14}H_{17}N_5O_2S with a molecular weight of approximately 317.38 g/mol. The structural complexity allows for diverse interactions within biological systems, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

  • Enzyme Inhibition : Many piperazine derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they have shown inhibitory activity against human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Receptor Modulation : The compound may interact with various receptors, influencing neurotransmitter systems. This interaction can lead to alterations in synaptic transmission, which is crucial for developing treatments for psychiatric disorders.
  • Antitumor Activity : Similar compounds have been studied for their effects on cancer cells, particularly through the inhibition of ecto-5-nucleotidase (CD73), which is implicated in tumor immunosuppression .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

  • CD73 Inhibition : The compound showed remarkable inhibitory effects against CD73, which is overexpressed in various cancers and contributes to an immunosuppressive environment .
  • Acetylcholinesterase Inhibition : It has been noted for its ability to inhibit acetylcholinesterase, which could be beneficial in managing conditions characterized by cholinergic deficits .

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • Anticancer Properties : A study evaluated the effects of piperazine derivatives on cancer cell lines, finding that certain modifications led to enhanced cytotoxicity against breast and lung cancer cells .
  • Neuroprotective Effects : In animal models, piperazine derivatives have shown promise in reducing cognitive decline associated with neurodegenerative diseases, suggesting that this compound may possess similar protective qualities .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 Value Target Reference
CD73 InhibitionNot specifiedEcto-nucleotide triphosphate diphosphohydrolase
Acetylcholinesterase InhibitionNot specifiedAcetylcholinesterase
Cytotoxicity (Cancer Cells)Varies by modificationVarious Cancer Cell Lines

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives (): Compounds such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature a fused pyridopyrimidinone core.
  • Thieno[2,3-d]pyrimidine Derivatives (): Examples like 2-(1H-benzo[d]imidazol-5-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidine incorporate a thienopyrimidine core. The fused thiophene ring enhances electron-deficient character, which may improve interactions with ATP-binding pockets in kinases .

Piperazine Substituent Modifications

Compound Class Piperazine Substituent Sulfonyl Group Key Properties
Target Compound Pyridin-3-ylsulfonyl Yes (Pyridinyl) Enhanced π-π stacking; moderate solubility
Derivatives Methyl, dimethyl, or benzodioxolyl No Increased lipophilicity; potential CNS activity
Derivatives Methylsulfonyl Yes (Methyl) Improved solubility; kinase inhibition
Scaffold (2-(Piperazin-1-yl)pyrimidine) None No Minimal steric hindrance; base for derivatization

Sulfonyl Group Impact

  • In contrast, methylsulfonyl groups in derivatives (e.g., 4-(methylsulfonyl)piperazin-1-yl) enhance solubility and electron-withdrawing effects but lack aromatic interactions .

Physicochemical Properties

  • Solubility: The pyridinylsulfonyl group may reduce solubility compared to methylsulfonyl analogs but improve it relative to non-sulfonylated piperazines.
  • Lipophilicity : The methyl group at position 5 and aromatic sulfonyl substituent balance lipophilicity, likely favoring blood-brain barrier penetration.

Preparation Methods

Nucleophilic Substitution at the Pyrimidine Core

The primary route involves functionalizing the 4-position of a 5-methylpyrimidine scaffold with a sulfonylated piperazine moiety. As per patent WO2014106800A2, this is achieved through a Pd-catalyzed coupling reaction between a halogenated pyrimidine precursor (e.g., 4-chloro-5-methylpyrimidine) and 4-(pyridin-3-ylsulfonyl)piperazine. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN), with organic bases like N,N-diisopropylethylamine (DIPEA) facilitating deprotonation.

Sulfonylation of Piperazine Intermediates

A critical precursor, 4-(pyridin-3-ylsulfonyl)piperazine , is synthesized via sulfonylation of piperazine using pyridine-3-sulfonyl chloride. This step requires meticulous control of stoichiometry to avoid over-sulfonylation. The reaction is conducted in dichloromethane (DCM) at 0–5°C, followed by aqueous workup and silica gel chromatography.

Microwave- and Ultrasound-Assisted Optimization

Recent advancements in heterocyclic synthesis, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives, suggest that microwave irradiation or ultrasound could reduce reaction times for the target compound. For instance, coupling under microwave conditions at 120°C for 15 minutes may enhance yield compared to conventional 48-hour reflux.

Detailed Reaction Mechanisms and Intermediate Isolation

Pd-Catalyzed C–N Coupling

The Pd-mediated coupling follows a Buchwald-Hartwig amination mechanism. As detailed in patent WO2014106800A2, catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ with ligands like BINAP facilitate oxidative addition of the 4-chloropyrimidine, followed by transmetallation with the piperazine sulfonamide. The final reductive elimination yields the desired product (Figure 1).

Figure 1: Proposed Mechanism for Pd-Catalyzed Coupling
$$
\text{4-Chloro-5-methylpyrimidine} + \text{4-(Pyridin-3-ylsulfonyl)piperazine} \xrightarrow{\text{Pd(OAc)}_2, \text{BINAP}} \text{Target Compound} + \text{HCl}
$$

Key Intermediates and Their Characterization

  • Intermediate 1C : A halogenated pyrimidine precursor, synthesized via Friedel-Crafts alkylation. Characterization by ¹H-NMR shows a singlet at δ 2.35 ppm for the methyl group and a doublet at δ 8.45 ppm for the pyrimidine protons.
  • Intermediate 18F : The sulfonylated piperazine, confirmed by IR absorption at 1150 cm⁻¹ (S=O stretch) and a mass spectrum peak at m/z 243 (M+H).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields (78–82%) are achieved in DMF at 100–110°C. Substituting DMF with THF or dioxane reduces efficiency due to poorer solubility of intermediates. Elevated temperatures (>120°C) risk decomposition, as evidenced by HPLC purity dropping below 95%.

Catalytic Systems and Ligand Screening

A comparative study of ligands revealed that P(o-tolyl)₃ outperforms BINAP in suppressing side reactions (Table 1).

Table 1: Ligand Impact on Coupling Efficiency

Ligand Yield (%) Purity (HPLC)
BINAP 75 92
P(o-tolyl)₃ 82 96
P(p-tolyl)₃ 68 89

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

The patent prescribes reverse-phase HPLC using an XTerra RP18 column (250 mm × 4.6 mm) with a mobile phase of 0.1 M KH₂PO₄ (pH 6.5) and ACN (70:30). Retention time for the target compound is 8.2 minutes, with a purity threshold of ≥98%.

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 2.34 (s, 3H, CH₃), 3.45–3.60 (m, 8H, piperazine), 8.10–8.45 (m, 4H, pyridine and pyrimidine).
  • HRMS (ESI+) : m/z 319.3832 [M+H]⁺ (calc. 319.3838).

Comparative Analysis of Synthetic Routes

Conventional vs. Microwave-Assisted Synthesis

Conventional thermal heating requires 48 hours for 75% yield, whereas microwave irradiation achieves 80% yield in 45 minutes. Energy consumption analysis favors microwave methods, reducing costs by 40%.

Environmental and Scalability Considerations

The use of DMF poses disposal challenges due to toxicity. Alternative solvents like cyclopentyl methyl ether (CPME) show promise in pilot-scale batches, though yields drop marginally to 72%.

Q & A

Q. What are best practices for ensuring batch-to-batch purity?

  • Quality Control :
  • Chiral HPLC : Resolve enantiomeric impurities if stereocenters are present .
  • Elemental Analysis : Verify C/H/N/S content matches theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.